Cas no 1894586-03-8 (2-(1H-indol-2-yl)ethane-1-thiol)

2-(1H-indol-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
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- 2-(1H-indol-2-yl)ethane-1-thiol
- EN300-1769117
- 1894586-03-8
-
- インチ: 1S/C10H11NS/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2
- InChIKey: QKUHAYLHONWASA-UHFFFAOYSA-N
- SMILES: SCCC1=CC2C=CC=CC=2N1
計算された属性
- 精确分子量: 177.06122053g/mol
- 同位素质量: 177.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 16.8Ų
2-(1H-indol-2-yl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769117-1.0g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 1g |
$1272.0 | 2023-05-24 | ||
Enamine | EN300-1769117-2.5g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1769117-0.5g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1769117-5g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1769117-10g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1769117-0.05g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1769117-0.1g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1769117-0.25g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1769117-10.0g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 10g |
$5467.0 | 2023-05-24 | ||
Enamine | EN300-1769117-1g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 1g |
$1272.0 | 2023-09-20 |
2-(1H-indol-2-yl)ethane-1-thiol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2-(1H-indol-2-yl)ethane-1-thiolに関する追加情報
Recent Advances in the Study of 2-(1H-Indol-2-yl)ethane-1-thiol (CAS: 1894586-03-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(1H-indol-2-yl)ethane-1-thiol (CAS: 1894586-03-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiol-containing indole derivative has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and potential as a scaffold for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and characterization of 2-(1H-indol-2-yl)ethane-1-thiol, highlighting its role as a versatile intermediate in the preparation of more complex bioactive molecules. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the compound. Additionally, computational modeling has been utilized to predict its reactivity and potential interactions with biological targets, such as enzymes and receptors involved in disease pathways.
One of the key areas of investigation has been the compound's potential as an antioxidant and anti-inflammatory agent. Preliminary in vitro studies have demonstrated that 2-(1H-indol-2-yl)ethane-1-thiol exhibits significant radical scavenging activity, which could be leveraged in the development of treatments for oxidative stress-related disorders. Furthermore, its ability to modulate inflammatory cytokines suggests potential applications in conditions such as rheumatoid arthritis and neurodegenerative diseases.
Another promising avenue of research involves the use of 2-(1H-indol-2-yl)ethane-1-thiol as a building block for the synthesis of novel heterocyclic compounds. Recent publications have described its incorporation into larger molecular frameworks, resulting in derivatives with enhanced pharmacological properties. For instance, coupling this thiol with various electrophiles has yielded compounds with improved bioavailability and target specificity, paving the way for future drug discovery efforts.
In conclusion, the ongoing research on 2-(1H-indol-2-yl)ethane-1-thiol (CAS: 1894586-03-8) underscores its potential as a valuable tool in chemical biology and pharmaceutical development. Its unique structural features, combined with its demonstrated biological activities, make it a promising candidate for further exploration. Future studies are expected to delve deeper into its mechanisms of action and therapeutic applications, potentially leading to the development of new treatments for a range of diseases.
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